[Gly8, aib22]GLP-1(7-37)-NH2
Description
Overview of Glucagon-Like Peptide-1 (GLP-1) as an Endogenous Incretin (B1656795) and Therapeutic Target
Glucagon-like peptide-1 (GLP-1) is an endogenous incretin hormone with a critical role in maintaining glucose homeostasis. acs.orgnih.gov It is a peptide hormone produced and secreted by enteroendocrine L-cells in the intestine and certain neurons in the brainstem following food consumption. wikipedia.org GLP-1 exists in two primary, equipotent, and biologically active forms: GLP-1(7-36)NH2 and GLP-1(7-37). acs.orgwikipedia.org As an incretin, GLP-1's primary function is to stimulate the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner, meaning its effect diminishes as blood glucose levels return to normal, thereby reducing the risk of hypoglycemia. acs.orgnih.gov
Beyond its insulinotropic effects, GLP-1 exhibits a range of pleiotropic metabolic functions that make it a significant therapeutic target. nih.gov It suppresses the secretion of glucagon (B607659), a hormone that raises blood sugar levels, during hyperglycemic states. frontiersin.org Additionally, GLP-1 slows gastric emptying and motility, which reduces the rate of glucose absorption after a meal and promotes a feeling of satiety, often leading to reduced food intake. wikipedia.orgnih.gov GLP-1 has also been shown to promote the proliferation and health of pancreatic β-cells while inhibiting their apoptosis (programmed cell death). nih.govwikipedia.org These multifaceted actions collectively contribute to the regulation of blood glucose and have established the GLP-1 receptor as a key target for the development of therapies. nih.govscispace.com The action of GLP-1 is notably preserved in patients with type 2 diabetes, unlike the other major incretin hormone, glucose-dependent insulinotropic peptide (GIP). wikipedia.org
Evolution of GLP-1 Receptor Agonists: Strategies for Enhanced Biological Activities and Metabolic Stability
The therapeutic potential of native GLP-1 is severely limited by its short biological half-life, which is approximately two minutes in circulation. wikipedia.orgbiochempeg.com This rapid inactivation is primarily due to two mechanisms: enzymatic degradation and renal clearance. wikipedia.orguq.edu.au The main enzyme responsible for its degradation is dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide between the alanine (B10760859) at position 8 and the glutamate (B1630785) at position 9, rendering it largely inactive. wikipedia.orgacs.org Neutral endopeptidase 24.11 (NEP 24.11) also contributes to its breakdown at multiple sites. acs.orgacs.org
To overcome these limitations, extensive research has focused on developing GLP-1 receptor agonists with enhanced metabolic stability and prolonged duration of action. nih.govresearchgate.net Key strategies include:
Amino Acid Substitution: Modifying the amino acid sequence, particularly at the DPP-4 cleavage site (position 8), to create analogs resistant to enzymatic degradation. acs.orguq.edu.aubiochempeg.com
Fatty Acid Acylation: Attaching a fatty acid side chain to the peptide, which facilitates binding to serum albumin. acs.org This creates a circulating reservoir, protecting the agonist from degradation and slowing kidney filtration, thereby extending its half-life significantly. acs.org
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases the molecule's hydrodynamic size, which reduces renal clearance and can shield it from enzymatic attack.
Fusion to Larger Proteins: Genetically fusing the GLP-1 analog to a large, stable protein, such as an albumin or an Fc fragment of an antibody. biochempeg.com This strategy dramatically increases the half-life of the resulting fusion protein. biochempeg.com
These biotechnological approaches have successfully led to the development of long-acting GLP-1 receptor agonists, transforming them into effective therapeutics. researchgate.net
Rationale for Amino Acid Substitutions at Position 8 and Position 22 in GLP-1 Analogs
Amino acid substitutions at specific positions in the GLP-1 sequence are a cornerstone of designing more robust and effective analogs. Positions 8 and 22 have been identified as key sites for modification to improve the pharmacological profile of the peptide.
Position 8: The native GLP-1 sequence contains an alanine (Ala) residue at position 8, which is the specific recognition and cleavage site for the DPP-4 enzyme. acs.orgnih.gov The cleavage between positions 8 and 9 results in an inactive metabolite. nih.gov Therefore, a primary strategy for enhancing metabolic stability is to replace Ala8 with an amino acid that is not recognized by DPP-4. acs.orggoogle.com Substituting Ala8 with glycine (B1666218) (Gly) has been shown to circumvent DPP-4 degradation, leading to a significantly longer half-life. acs.orgnih.gov A single injection of [Gly8]-GLP-1 in diabetic mice normalized fasting hyperglycemia for several hours, whereas the effect of native GLP-1 disappeared within minutes. nih.gov Other substitutions at this position, such as with 2-aminoisobutyric acid (Aib), also confer resistance to DPP-4. nih.govuq.edu.au
Position 22: The native GLP-1 peptide has a glycine (Gly) residue at position 22. Research has shown that this position is tolerant of substitutions and can be modified to enhance the peptide's properties. nih.gov Replacing the small, flexible glycine with other amino acids can influence receptor binding, potency, and physicochemical properties like aggregation potential. google.comacs.org Studies have demonstrated that substituting Gly22 with 2-aminoisobutyric acid (Aib) results in an analog that retains comparable receptor binding affinity and potency to native GLP-1. acs.orgnih.gov Furthermore, substitutions at position 22 have been identified as a strategy to reduce the molecule's potential to aggregate and to increase its potency. google.comacs.org Alanine scanning studies have also indicated that position 22 is sensitive to substitution, highlighting its role in receptor interaction or maintaining the peptide's active conformation. pnas.org
Research Focus of [Gly8, Aib22]GLP-1(7-37)-NH2 within Peptide-Based GLP-1 Agonist Development
The specific analog, this compound, represents a targeted combination of strategic amino acid substitutions designed to create a superior GLP-1 backbone for further therapeutic development. The research focus on this particular compound stems from the synergistic effects of its modifications.
The substitution of alanine with glycine at position 8 ([Gly8]) directly addresses the primary route of native GLP-1's rapid inactivation by conferring resistance to DPP-4 enzymatic cleavage. nih.gov This modification is fundamental to extending the peptide's duration of action. Simultaneously, the replacement of glycine with 2-aminoisobutyric acid at position 22 ([Aib22]) is intended to optimize the molecule's pharmacological activity. This substitution is known to maintain high receptor binding and potency, comparable to the native peptide, while potentially improving stability and reducing the risk of aggregation. acs.orgnih.govgoogle.com
By combining these two specific substitutions, researchers aim to create a GLP-1 analog that is both metabolically stable and highly potent. This dual-modified peptide serves as an advanced scaffold for the development of next-generation, long-acting GLP-1 receptor agonists. For instance, research has been conducted on a PEGylated version of this compound, which demonstrated sustained efficacy in nonhuman primates, highlighting the value of the [Gly8, Aib22] core structure in advanced drug design. acs.org The focus is therefore on leveraging this stabilized and potent peptide backbone for further modifications, such as PEGylation or fatty acid acylation, to achieve optimal therapeutic profiles.
Data Tables
Table 1: Effect of Amino Acid Substitution at Position 8 on GLP-1 Properties
| Compound | Position 8 Residue | DPP-4 Resistance | Half-Life | Receptor Binding Affinity |
|---|---|---|---|---|
| Native GLP-1 | Alanine (Ala) | No | ~2 minutes wikipedia.org | High |
| [Gly8]-GLP-1 | Glycine (Gly) | Yes nih.gov | Extended nih.gov | Comparable to native GLP-1 (slight decrease) acs.orgnih.gov |
| [Aib8]-GLP-1 | Aminoisobutyric Acid (Aib) | Yes (complete resistance) nih.gov | Extended nih.gov | Comparable to native GLP-1 nih.gov |
Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | Glucagon-Like Peptide-1 (GLP-1) | | GLP-1(7-36)NH2 | | GLP-1(7-37) | | Glucose-dependent insulinotropic peptide (GIP) | | [Gly8]-GLP-1 | | [Aib8]-GLP-1 | | [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2 |
Properties
Molecular Formula |
C152H231N41O46 |
|---|---|
Molecular Weight |
3368.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H231N41O46/c1-18-78(10)121(147(236)170-81(13)126(215)177-105(61-87-64-162-92-37-26-25-36-90(87)92)136(225)179-101(57-75(4)5)137(226)189-119(76(6)7)145(234)176-94(38-27-29-53-153)129(218)165-68-113(203)171-93(40-31-55-161-151(158)159)128(217)163-66-111(157)201)191-138(227)103(58-84-32-21-19-22-33-84)180-133(222)97(47-51-116(207)208)174-132(221)95(39-28-30-54-154)173-125(214)80(12)168-124(213)79(11)169-131(220)98(45-49-110(156)200)187-150(239)152(16,17)193-144(233)99(48-52-117(209)210)175-134(223)100(56-74(2)3)178-135(224)102(60-86-41-43-89(199)44-42-86)181-141(230)107(70-194)184-143(232)109(72-196)185-146(235)120(77(8)9)190-140(229)106(63-118(211)212)182-142(231)108(71-195)186-149(238)123(83(15)198)192-139(228)104(59-85-34-23-20-24-35-85)183-148(237)122(82(14)197)188-114(204)69-166-130(219)96(46-50-115(205)206)172-112(202)67-164-127(216)91(155)62-88-65-160-73-167-88/h19-26,32-37,41-44,64-65,73-83,91,93-109,119-123,162,194-199H,18,27-31,38-40,45-63,66-72,153-155H2,1-17H3,(H2,156,200)(H2,157,201)(H,160,167)(H,163,217)(H,164,216)(H,165,218)(H,166,219)(H,168,213)(H,169,220)(H,170,236)(H,171,203)(H,172,202)(H,173,214)(H,174,221)(H,175,223)(H,176,234)(H,177,215)(H,178,224)(H,179,225)(H,180,222)(H,181,230)(H,182,231)(H,183,237)(H,184,232)(H,185,235)(H,186,238)(H,187,239)(H,188,204)(H,189,226)(H,190,229)(H,191,227)(H,192,228)(H,193,233)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,158,159,161)/t78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
InChI Key |
SNUALFGPRGVVPK-CCGBATFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
Peptide Design and Chemical Synthesis of Gly8, Aib22 Glp 1 7 37 Nh2 and Its Derivatives
Methodologies for the Chemical Synthesis of GLP-1 Analogs
The synthesis of GLP-1 analogs like [Gly8, Aib22]GLP-1(7-37)-NH2 is primarily achieved through two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides of the size of GLP-1 analogs. drugdeliveryleader.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. drugdeliveryleader.com The process is characterized by the use of protecting groups on the amino acid side chains and the temporary protection of the alpha-amino group, which is removed after each coupling step.
A common strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis. rsc.org For the synthesis of complex peptides, including those with sterically hindered amino acids like α-aminoisobutyric acid (Aib), optimized protocols are necessary. googleapis.com Microwave-assisted SPPS has emerged as a significant advancement, accelerating reaction times and improving the efficiency of difficult coupling steps. biorxiv.org Once the full peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). drugdeliveryleader.com The crude peptide is then purified, most commonly by high-performance liquid chromatography (HPLC). drugdeliveryleader.comnih.gov
Solution-Phase Peptide Synthesis Approaches
While less common for long peptides, solution-phase synthesis, or liquid-phase peptide synthesis (LPPS), can also be employed. This method involves the coupling of amino acids or peptide fragments in a solution. A hybrid approach, combining the efficiency of SPPS for initial fragment creation with the scalability of LPPS for coupling these fragments, has been utilized for the large-scale production of some GLP-1 analogs. drugdeliveryleader.com An improved process for synthesizing GLP-1 analogs has been developed using a combination of solid and solution-phase synthesis of Fmoc-protected amino acids in a sequential manner. googleapis.com
Strategic Incorporation of Glycine (B1666218) at Position 8 for Proteolytic Stability
The native GLP-1 peptide is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the peptide bond between Alanine (B10760859) at position 8 and Glutamic acid at position 9. google.comnih.gov To overcome this, a key strategy is the substitution of Ala8 with an amino acid that is not recognized by DPP-IV.
The substitution of Alanine at position 8 with Glycine (Gly) results in a GLP-1 analog that is resistant to DPP-IV degradation. acs.orgnih.gov This single amino acid change significantly enhances the peptide's half-life. nih.gov While this substitution can sometimes lead to a slight decrease in receptor binding affinity, the increased stability often results in a more prolonged in vivo effect. acs.orgnih.gov Studies have shown that [Gly8]-GLP-1 analogs exhibit a longer-lasting insulinotropic effect in animal models compared to the native peptide. acs.org
Introduction of α-Aminoisobutyric Acid (Aib) at Position 22 for Conformational Control and Potency
The conformation of GLP-1 is crucial for its interaction with its receptor. The native peptide is believed to adopt an α-helical structure, particularly in the C-terminal region, upon receptor binding. acs.orgacs.org The introduction of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a strategy used to promote and stabilize this helical conformation. nih.gov
In this compound, the substitution of Glycine at position 22 with Aib is intended to induce a more stable helical structure in this region of the peptide. nih.govresearchgate.net This conformational constraint can lead to retained or even enhanced receptor binding affinity and functional potency. acs.orgnih.gov Research indicates that substituting Gly22 with Aib can be done while maintaining comparable binding affinity and potency to the native GLP-1. acs.orgnih.gov
Design and Synthesis of Conformationally Constrained this compound Derivatives (e.g., lactam bridges, PEGylation sites)
Further enhancements to the stability and pharmacokinetic profile of this compound can be achieved through additional chemical modifications, such as the introduction of lactam bridges and sites for PEGylation.
Lactam Bridges: To further stabilize the α-helical conformation, intramolecular lactam bridges can be introduced. This is typically achieved by incorporating amino acids with side chains that can form a covalent bond, such as Glutamic acid (Glu) and Lysine (B10760008) (Lys), at positions i and i+4 within the peptide sequence. acs.orgnih.gov For example, lactam bridges between positions 18 and 22, 22 and 26, or 23 and 27 have been shown to be well-tolerated and result in potent GLP-1 analogs. acs.orgnih.govnih.gov The introduction of these constraints can also provide significant protection against other degrading enzymes like neutral endopeptidase (NEP) 24.11. acs.org
PEGylation: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to increase the hydrodynamic size of peptides, thereby reducing their renal clearance and extending their plasma half-life. mdpi.com Specific sites for PEGylation can be engineered into the peptide sequence, often by introducing a Cysteine residue. A PEGylated derivative, [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, has been synthesized and shown to retain high functional potency and receptor binding properties, leading to sustained in vivo efficacy. acs.orgnih.govresearchgate.net
Site-Specific Chemical Modifications and Conjugations (e.g., Cysteine-maleimide conjugations, fatty chain modifications)
Site-specific chemical modifications are crucial for developing long-acting GLP-1 analogs. These modifications often involve the introduction of a reactive handle, such as a Cysteine residue, into the peptide sequence.
Cysteine-Maleimide Conjugations: The thiol group of a Cysteine residue provides a specific site for conjugation with molecules containing a maleimide (B117702) group. rsc.orgnih.gov This highly efficient reaction is used to attach various moieties, including other peptides, small molecules, and fatty acids. rsc.orgnih.govresearchgate.net For instance, dimerized GLP-1 analogs have been prepared through cysteine-maleimide coupling, resulting in compounds with enhanced receptor activation potencies. rsc.org
Fatty Chain Modifications: Another successful strategy for prolonging the half-life of GLP-1 analogs is the attachment of a fatty acid chain. researchgate.netnih.govjenkemusa.com This modification facilitates the binding of the peptide to serum albumin, which acts as a carrier and protects the peptide from degradation and rapid clearance. nih.govnih.gov Fatty acids can be attached to a specific Lysine residue via a linker or to an introduced Cysteine residue. researchgate.netnih.gov This approach has been successfully applied to create once-weekly GLP-1 agonists. mdpi.com
| Modification Strategy | Amino Acid Position(s) | Purpose | Reference |
| Glycine Substitution | 8 | Resistance to DPP-IV degradation | acs.orgnih.gov |
| Aib Substitution | 22 | Promote α-helical conformation | acs.orgnih.govnih.gov |
| Lactam Bridge | 18-22, 22-26, 23-27 | Stabilize α-helical structure, NEP resistance | acs.orgnih.govacs.orgnih.gov |
| PEGylation | C-terminal Cysteine | Increase hydrodynamic size, prolong half-life | acs.orgnih.govresearchgate.net |
| Fatty Acid Acylation | Lysine or Cysteine | Albumin binding, prolong half-life | nih.govresearchgate.netnih.govjenkemusa.com |
| Cysteine-Maleimide Conjugation | Engineered Cysteine | Site-specific attachment of various moieties | rsc.orgnih.gov |
Structural and Conformational Analysis of Gly8, Aib22 Glp 1 7 37 Nh2 and Its Analogs
Spectroscopic Characterization of Secondary Structure (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. For GLP-1 and its analogs, CD studies have been instrumental in elucidating their helical content, which is crucial for receptor binding and activation.
Native GLP-1 is largely disordered in aqueous solution but adopts a helical conformation, particularly in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or micelles. researchgate.netuwo.ca CD spectra of GLP-1 in such environments show characteristic negative bands at approximately 208 and 222 nm, indicative of α-helical structure. acs.org The folding process from a random coil to a helix often initiates at the C-terminus and extends towards the N-terminus as the concentration of the helix-inducing solvent increases. researchgate.net
Modifications to the GLP-1 sequence can significantly impact its secondary structure. For instance, the introduction of glycosylation at various sites has been studied to see its effect on the peptide's conformation. Studies on glycan-O-GLP-1 analogs have shown that the addition of N-glycans does not cause a negligible difference in the CD spectra, indicating that the α-helical secondary structure of GLP-1 is preserved. nih.govresearchgate.net This suggests that glycosylation can be a viable strategy to improve other properties without disrupting the essential helical fold.
Furthermore, aggregation processes can be monitored by CD spectroscopy. For some GLP-1 analogs, aggregation is coupled with a transition from a mix of random coil and helical conformations to a predominant β-sheet structure. uniroma1.it The stability of the helical structure is also pH-dependent, with changes in helical content observed at different pH values, which can be correlated with the peptide's aggregation propensity. acs.org
| Peptide/Analog | Condition | Observed Secondary Structure | Reference |
|---|---|---|---|
| Native GLP-1 | Aqueous solution | Predominantly random coil | researchgate.net |
| Native GLP-1 | Aqueous TFE | Extended α-helical structure (residues 7-28) | researchgate.net |
| Glycan-O-GLP-1 | - | Preserved α-helical structure | nih.govresearchgate.net |
| Semaglutide (B3030467) | Aqueous solution (aged) | Transition from random coil/helix to β-sheet | uniroma1.it |
| GLP-1(7-37) | Varying pH (3, 4, 7.5) | pH-dependent changes in helical content | acs.org |
Role of Aib22 in Helix Induction and Stabilization within GLP-1 Analogs
The substitution of native amino acids with α-aminoisobutyric acid (Aib) is a common strategy to induce and stabilize helical conformations in peptides. Aib, with its two methyl groups on the α-carbon, restricts the peptide backbone's conformational freedom, favoring helical structures.
In GLP-1 analogs, the introduction of Aib at position 22, a region that is often a point of flexibility or a "kink" in the native peptide's helix, has been shown to be particularly effective. acs.orgnih.gov Native GLP-1 is less helical than its counterpart, exendin-4 (B13836491), partly due to the presence of Glycine (B1666218) at position 22. nih.gov Replacing this Glycine with Aib helps to promote a more continuous and stable α-helix. nih.gov
Computational models suggest that the increased potency of Aib-containing analogs relative to those with Alanine (B10760859) at the same position is mediated by the Cα-stabilization of the unbound peptide's α-helical binding conformation. mdpi.com This pre-organization into a helical structure reduces the entropic penalty upon binding to the receptor.
Studies have shown that while a single Aib substitution at position 8 can lead to a decrease in potency, double Aib substitutions at both positions 8 and 35 can result in an analog with comparable receptor binding and potency to native GLP-1. acs.org This highlights the complex interplay between different modifications and their collective effect on the peptide's structure and function.
| Analog | Key Substitution(s) | Observed Effect | Reference |
|---|---|---|---|
| [Aib22]GLP-1 analogs | Aib at position 22 | Increased peptide helicity | nih.gov |
| Aib-substituted analogs | Aib substitution | Cα-stabilization of α-helical conformation | mdpi.com |
| [Aib8,35]hGLP-1(7-36)NH2 | Aib at positions 8 and 35 | Comparable receptor binding and potency to GLP-1 | acs.org |
| [Gly8, Aib22]GLP-1(7-37)-NH2 | Aib at position 22 | Enhanced helical character in the C-terminal region | researchgate.net |
Conformational Dynamics and Solution Structure Determination (e.g., Nuclear Magnetic Resonance studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For GLP-1 and its analogs, NMR studies have provided detailed insights into their solution structures, often in membrane-mimicking environments to simulate the physiological conditions of receptor interaction.
The first structure of GLP-1 was determined using 2D NMR in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. acs.orgnih.gov These studies revealed that GLP-1 adopts two helical segments (residues 13–20 and 24–35) connected by a flexible linker region (residues 21–23). acs.orgnih.gov The C-terminal helix is generally more stable than the N-terminal one. nih.gov However, the N-terminal region (residues 7-13), which is crucial for receptor activation, often remains conformationally flexible and less defined. nih.gov
In a 35% aqueous TFE solution, 2D NMR studies showed that GLP-1 adopts an extended helical structure from Thr7 to Lys28, with a less-defined region around Gly22. researchgate.netacs.org This highlights the influence of the solvent environment on the peptide's conformation.
NMR studies on GLP-1 analogs with specific modifications, such as the introduction of constraints or non-natural amino acids, have been crucial in defining the receptor-bound conformation. nih.gov For instance, NMR solution structures of potent, biologically relevant analogs have helped to identify the key residues and spatial arrangements necessary for biological activity. nih.gov These studies have revealed that the important residues for binding are often located in distinct regions of the 3D structure. nih.gov
Cryo-electron microscopy (cryo-EM) studies of GLP-1 analogs bound to the GLP-1 receptor have complemented NMR data, suggesting that some analogs can bind in a highly mobile state, which may influence their signaling profiles. pnas.org
| Peptide | Environment | Key Structural Features | Reference |
|---|---|---|---|
| GLP-1 | DPC micelles | Two helical segments (13-20 and 24-35) with a linker (21-23) | acs.orgnih.gov |
| GLP-1 | 35% aqueous TFE | Extended helix (7-28) with a flexible region around Gly22 | researchgate.netacs.org |
| GLP-1R agonist 1 | aq SDS / aq DMSO | Helical structure (5-9) and a turn structure (2-5) | uq.edu.au |
| Potent GLP-1 analogs | Solution | Important residues for binding located in distinct 3D regions | nih.gov |
Impact of Macrocyclization (Lactam Bridges) on Peptide Conformation and Rigidity
Macrocyclization, particularly through the formation of lactam bridges, is a widely used strategy to constrain the conformation of peptides, thereby increasing their rigidity, stability, and often, their biological activity. A lactam bridge is an amide bond formed between the side chains of acidic (e.g., Glutamic acid) and basic (e.g., Lysine) amino acids.
In the context of GLP-1 analogs, introducing lactam bridges, typically in an i to i+4 pattern, has been shown to stabilize the α-helical conformation, which is believed to be the bioactive conformation for receptor interaction. acs.orgnih.govchemrxiv.org By fixing the helical structure, these constraints can improve receptor activation capability. nih.gov
Studies have systematically introduced lactam bridges at various positions within the GLP-1 sequence to probe the structural requirements for receptor binding. acs.orgnih.gov For example, lactam bridges introduced between positions 18-22, 22-26, and 23-27 were well-tolerated, resulting in cyclic peptides with receptor binding and activation comparable to native GLP-1. acs.orgnih.gov The introduction of a lactam bridge between Glu18 and Lys22 in a [Gly8]GLP-1(7-37)-NH2 background resulted in a potent analog. researchgate.net
The combination of macrocyclization with other modifications, such as Aib substitutions, can have synergistic effects. For instance, the lactam bridge between positions 18–22, combined with Gly8 and Aib22 substitutions, has been explored to create highly stable and active analogs. acs.orgnih.gov
Furthermore, the introduction of multiple lactam bridges to simultaneously stabilize both the N- and C-terminal helical regions has been shown to not only improve potency but also to provide outstanding protection against enzymatic degradation. acs.orgnih.gov These highly constrained bicyclic and tricyclic analogs represent a significant advancement in developing long-acting GLP-1 agonists. acs.orgnih.gov The increased rigidity imparted by macrocyclization can also enhance permeability and resistance to proteases. tandfonline.comresearchgate.net
| Modification | Analog Type | Observed Impact | Reference |
|---|---|---|---|
| i to i+4 Lactam Bridges | c[Glu18-Lys22], c[Glu22-Lys26], c[Glu23-Lys27] | Potent activity and receptor affinities comparable to native GLP-1 | researchgate.net |
| Multiple Lactam Bridges | Bicyclic and tricyclic analogs | Improved potency and outstanding resistance to enzymatic degradation | acs.orgnih.gov |
| Lactam Bridge + Aib Substitution | c[Glu18-Lys22][Gly8, Aib22]GLP-1 | Strategy to create highly stable and active analogs | acs.org |
| General Macrocyclization | - | Increased peptide rigidity and resistance to proteolysis | tandfonline.comresearchgate.net |
Molecular Pharmacology and Receptor Interaction Dynamics of Gly8, Aib22 Glp 1 7 37 Nh2
Glucagon-Like Peptide-1 Receptor (GLP-1R) Binding Affinity Studies
The interaction between a ligand and its receptor is fundamentally characterized by its binding affinity. For [Gly8, Aib22]GLP-1(7-37)-NH2, this affinity is a result of specific amino acid substitutions designed to modulate its pharmacological profile compared to native GLP-1. The GLP-1R is a class B G-protein-coupled receptor (GPCR) with a large N-terminal extracellular domain that plays a crucial role in ligand binding. acs.orgnih.gov
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a ligand for its receptor. These assays typically involve incubating the receptor preparation with a radiolabeled form of a known ligand, such as [¹²⁵I]hGLP-1(7-36)NH2. researchgate.net The unlabeled ligand of interest, in this case, this compound or its related analogues, is then added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand is known as the half-maximal inhibitory concentration (IC₅₀), which is a measure of its binding affinity.
Competitive Binding Experiments
Competitive binding experiments have been performed on analogues with single substitutions corresponding to those in this compound. The substitution of alanine (B10760859) at position 8 with glycine (B1666218) (Gly8) is a key modification. While this substitution is primarily aimed at conferring resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), it also influences receptor binding. nih.gov Studies have shown that the [Gly⁸]-GLP-1(7-36)-NH₂ analogue exhibits only a slight decrease in binding affinity compared to native GLP-1. acs.org Specifically, one study reported an IC₅₀ value of 2.8 nM for [Gly⁸]-GLP-1(7–36)-NH₂, compared to 0.78 nM for native GLP-1(7-36)NH₂. nih.gov
The second substitution involves replacing glycine at position 22 with α-aminoisobutyric acid (Aib), an amino acid with no side chain. Research indicates that this substitution is well-tolerated, with the resulting analogue retaining comparable binding affinity and potency to native GLP-1. nih.gov Therefore, it is inferred that the dual-substituted analogue, this compound, maintains a high affinity for the GLP-1R, combining the properties conferred by each individual modification.
GLP-1R Competitive Binding Affinity of GLP-1 Analogues
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| GLP-1(7-36)NH₂ (Native) | 0.78 | nih.gov |
| [Gly⁸]-GLP-1(7-36)NH₂ | 2.8 | nih.gov |
| [Aib⁸]-GLP-1(7–36)NH₂ | 0.45 | nih.gov |
This table displays the half-maximal inhibitory concentration (IC₅₀) values, indicating the binding affinity of GLP-1 analogues to the GLP-1 receptor. A lower IC₅₀ value corresponds to a higher binding affinity.
GLP-1R Activation and Downstream Intracellular Signaling Pathways
Upon binding to the GLP-1R, this compound acts as an agonist, initiating a cascade of intracellular events. The nature and magnitude of this signaling cascade determine the peptide's ultimate biological effects.
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production
The canonical signaling pathway for the GLP-1R involves its coupling to the stimulatory G-protein (Gs). acs.org Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). acs.org This increase in intracellular cAMP is a primary mechanism through which GLP-1R agonists exert their effects, such as potentiating glucose-stimulated insulin (B600854) secretion. nih.gov
Studies on the constituent single-substitution analogues suggest that this compound is a potent activator of this pathway. The [Gly⁸] substitution results in comparable agonist activity to native GLP-1. acs.org Similarly, the substitution of Gly²² with Aib has been shown to retain potency comparable to that of GLP-1. nih.gov This indicates that the this compound analogue effectively stimulates adenylyl cyclase and robustly increases cAMP production upon binding to the GLP-1R.
G-Protein Coupling and Activation Profiles
The GLP-1R, a member of the class B GPCR family, primarily couples to the Gs alpha subunit (Gαs) to activate the adenylyl cyclase/cAMP pathway. acs.org The activation of this G-protein is the initial step following ligand binding that triggers downstream signaling. The potency of an agonist in activating G-protein coupling is often measured by its ability to stimulate cAMP production. The comparable potency of the [Gly⁸] and [Aib²²] single-substitution analogues to native GLP-1 suggests that the this compound peptide maintains an efficient and robust coupling to the Gs protein. acs.orgnih.gov
β-Arrestin Recruitment and Biased Agonism Investigations
In addition to G-protein coupling, GPCR activation also leads to the recruitment of β-arrestin proteins. β-arrestins play a critical role in receptor desensitization, internalization, and initiating G-protein-independent signaling pathways. semanticscholar.orgbiorxiv.org The concept of "biased agonism" describes ligands that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). biorxiv.orgnih.gov
There is growing interest in developing GLP-1R agonists with reduced β-arrestin recruitment, as this profile may lead to prolonged intracellular signaling and improved therapeutic efficacy. semanticscholar.orgbiorxiv.org Research has shown that modifications to the GLP-1 peptide backbone, particularly in the central region, can alter the balance between G-protein activation and β-arrestin recruitment. nih.govnih.gov Some analogues with substitutions of α-amino acids with β-amino acids in the central helix of GLP-1 have demonstrated a bias toward β-arrestin recruitment. nih.govresearchgate.net Conversely, other studies have identified agonists that show a bias favoring G protein signaling over β-arrestin engagement, which is considered a desirable trait. biorxiv.org The specific impact of the Aib substitution at position 22, located in this critical central region, on the β-arrestin recruitment profile of this compound warrants specific investigation to fully characterize its potential for biased agonism.
Signaling Pathways Activated by GLP-1R Agonists
| Pathway | Primary Effector | Key Second Messenger | Primary Functions |
|---|---|---|---|
| G-Protein Dependent | Adenylyl Cyclase | cAMP | Insulin Secretion, Gene Transcription |
| β-Arrestin Dependent | β-Arrestin 1/2 | N/A | Receptor Desensitization, Internalization, G-protein independent signaling |
This table outlines the two major signaling cascades initiated by the activation of the GLP-1 receptor.
Receptor Selectivity and Specificity Profile of this compound
The synthetic glucagon-like peptide-1 (GLP-1) analog, this compound, is designed for high potency and specificity at the GLP-1 receptor (GLP-1R). Its selectivity is rooted in its primary amino acid sequence, which is homologous to the native human GLP-1(7-37), a hormone known to act preferentially on its own receptor over the structurally related glucagon (B607659) (GCG) and glucose-dependent insulinotropic polypeptide (GIP) receptors. nih.govnih.gov The specificity of interaction is largely determined by the C-terminal portion of the peptide binding to the N-terminal extracellular domain of the GLP-1R. nih.govacs.org
The modifications at positions 8 and 22 are critical for enhancing its therapeutic profile without compromising its selectivity. The substitution of the native alanine at position 8 with glycine (Gly8) is a well-established strategy to confer resistance to dipeptidyl peptidase-IV (DPP-IV) while maintaining high receptor affinity. nih.gov Studies on [Gly8]-GLP-1 analogs show they exhibit receptor binding comparable to native GLP-1. nih.gov
Similarly, the substitution of glycine at position 22 with α-aminoisobutyric acid (Aib22) is well-tolerated, resulting in the retention of binding affinity and potency comparable to the parent GLP-1 peptide. acs.org Research on a PEGylated version of this specific compound, [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, confirms that it retains avid receptor binding properties and picomolar functional potency at the GLP-1R. nih.govresearchgate.net This high potency strongly suggests that the parent molecule, this compound, is a highly active and selective GLP-1R agonist.
| Compound | Receptor | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Human GLP-1(7-36)NH2 | GLP-1R | IC₅₀ | 0.78 | nih.gov |
| EC₅₀ | ~0.08 | acs.orgnih.gov | ||
| [Gly⁸]-GLP-1(7-36)NH₂ | GLP-1R | IC₅₀ | 2.8 | nih.gov |
| [Aib⁸]-GLP-1(7-36)NH₂ | GLP-1R | IC₅₀ | 0.45 | nih.gov |
| [Aib⁸,³⁵]hGLP-1(7-36)NH₂ (Taspoglutide) | GLP-1R | IC₅₀ | 1.1 | acs.orgnih.gov |
| EC₅₀ | 0.06 | acs.orgnih.gov | ||
| [Gly⁸, Aib²²]GLP-1(7-37)-Cys(PEG)-Ala-NH₂ | GLP-1R | Functional Potency | Picomolar Range | nih.govresearchgate.net |
Mechanisms of Sustained Receptor Activation by Modified GLP-1 Analogs
The prolonged action of this compound is a direct result of its engineered molecular stability and enhanced receptor interaction dynamics. These improvements are conferred by the specific amino acid substitutions at positions 8 and 22.
Resistance to Enzymatic Degradation: The primary mechanism for the extended half-life of this analog is its resistance to rapid inactivation by the enzyme dipeptidyl peptidase-IV (DPP-IV). uq.edu.au Native GLP-1 is cleaved by DPP-IV between Ala8 and Glu9, resulting in a metabolite with drastically reduced receptor affinity and a plasma half-life of less than two minutes. wikipedia.org The substitution of alanine at position 8 with glycine (Gly8) effectively prevents this cleavage, as the Gly-Glu peptide bond is not a substrate for DPP-IV. nih.govuq.edu.au This modification alone significantly prolongs the peptide's circulation time, allowing for sustained presence and receptor engagement.
Together, the DPP-IV resistance conferred by the Gly8 substitution and the conformational stability provided by the Aib22 substitution create a GLP-1 analog with a significantly prolonged duration of action, enabling sustained activation of the GLP-1 receptor.
Preclinical Efficacy and Pharmacological Profiles in in Vitro and Animal Models
In Vitro Functional Assays (e.g., Glucose-Dependent Insulin (B600854) Secretion in Cell Lines, cAMP stimulation)
The in vitro functional characteristics of GLP-1 analogs are crucial in determining their potential as therapeutic candidates. The substitution of Gly at position 22 with the helix-promoting amino acid Aib has been shown to be well-tolerated, retaining a binding affinity and potency comparable to native GLP-1. acs.org Studies on related analogs have demonstrated that modifications at both positions 8 and 22 can result in compounds with potent functional activity and high receptor affinity. nih.gov
The insulinotropic effect of GLP-1 analogs is a cornerstone of their anti-diabetic potential. While direct data on glucose-dependent insulin secretion for [Gly8, aib22]GLP-1(7-37)-NH2 is limited, analogs with the Gly8 substitution have shown a comparable insulinotropic effect in diabetic animal models. acs.orgnih.gov Furthermore, the [Aib8]-GLP-1(7-36)-NH2 analog was found to exert the highest insulinotropic effect among several tested variants. nih.gov
Table 1: In Vitro Activity of Related GLP-1 Analogs This table presents data from closely related analogs to infer the potential activity of this compound.
| Compound | Assay | Cell Line | Result | Reference |
| [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2 | Functional Potency & Receptor Binding | Not Specified | Picomolar functional potency and avid receptor binding | acs.orgnih.gov |
| [Gly8]-GLP-1(7-36)-NH2 | Receptor Binding (IC50) | Not Specified | 2.8 nM (compared to 0.78 nM for GLP-1) | nih.gov |
| [Aib8]-GLP-1(7-36)-NH2 | Receptor Binding (IC50) | Not Specified | 0.45 nM (compared to 0.78 nM for GLP-1) | nih.gov |
| [Aib8, Arg34]GLP-1(7-37) | In Vitro Potency (EC50) | Not Specified | 6.2 pM (compared to 16.2 pM for native GLP-1) | clinicasande.com.uy |
In Vivo Studies in Relevant Animal Models
The in vivo efficacy of GLP-1 analogs in regulating glucose homeostasis is a critical determinant of their therapeutic value. A PEGylated form of the compound, [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, has demonstrated sustained in vivo efficacy in non-human primates, leading to a reduction in blood glucose and a decrease in body weight for several days following administration. acs.orgnih.gov This prolonged action is a significant advantage over native GLP-1, which has a very short half-life.
In rodent models, analogs with the Gly8 substitution have shown significant anti-diabetic effects. A single injection of [Gly8]-GLP-1 in diabetic mice was able to normalize fasting hyperglycemia and improve glucose intolerance for several hours. acs.orgnih.gov This effect was correlated with increased insulin and decreased glucagon (B607659) levels. acs.org The introduction of the Gly8 residue protects the peptide from degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), leading to a longer half-life and sustained action. acs.orgnih.gov
Table 2: In Vivo Effects of Related GLP-1 Analogs on Glucose Homeostasis This table includes data from studies on closely related analogs, including a PEGylated version, to illustrate the potential in vivo effects.
| Compound | Animal Model | Key Finding | Duration of Effect | Reference |
| [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2 | Non-human primates | Sustained blood glucose reduction and decreased body weight | Several days | acs.orgnih.gov |
| [Gly8]-GLP-1 | Diabetic mice | Normalized fasting hyperglycemia and improved glucose intolerance | Several hours | acs.orgnih.gov |
A key mechanism by which GLP-1 and its analogs regulate glucose levels is through the suppression of glucagon secretion from pancreatic α-cells. acs.orgnih.govjpt.com This action is particularly important in type 2 diabetes, where postprandial glucagon levels are often inappropriately elevated. While specific quantitative data on the effect of this compound on glucagon secretion in animal models is not available, the known pharmacology of GLP-1 receptor agonists strongly suggests that it would inhibit glucagon release. acs.orgnih.gov Studies with [Gly8]-GLP-1 have shown that its glucose-lowering effects are associated with decreased glucagon levels. acs.org
GLP-1 receptor agonists are known to delay gastric emptying and reduce appetite, which contributes to their glucose-lowering and weight-reducing effects. acs.orge-dmj.org These actions are mediated through both central and peripheral pathways. e-dmj.org While direct experimental data for this compound on these parameters is not detailed in the available literature, the PEGylated version, [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, was observed to decrease body weight in non-human primates, an effect likely mediated in part by appetite suppression. acs.orgnih.gov The general class of GLP-1 analogs has been shown to potently inhibit food intake in various animal models. researchgate.net
Emerging evidence suggests that GLP-1 and its analogs may exert cardioprotective effects. acs.orgnih.gov These effects are thought to be mediated through various mechanisms, including improvements in endothelial function, reduction in inflammation, and direct effects on cardiomyocytes. While specific studies investigating the cardioprotective effects of this compound in animal models have not been identified, the general cardiovascular benefits associated with GLP-1 receptor agonism suggest a potential for such effects.
GLP-1 and its analogs have been shown to support pancreatic beta-cell health by promoting their proliferation and protecting them from apoptosis (programmed cell death). acs.orgresearchgate.netglucagon.com These effects are crucial for preserving beta-cell mass and function, which are often compromised in diabetes. mdpi.com Analogs of GLP-1 have been reported to protect pancreatic β-cells from apoptosis and exhibit a higher insulinotropic effect compared to native GLP-1. acs.org While specific data for this compound is not available, the established pro-survival and proliferative effects of the GLP-1 class of compounds on beta-cells in various animal models suggest that this analog would likely share these beneficial properties. researchgate.netglucagon.com
Assessment of Lipid Metabolism Regulation in Animal Models
Glucagon-like peptide-1 (GLP-1) and its analogues have been identified as significant regulators of lipid metabolism, a function that complements their primary role in glucose homeostasis. e-dmj.org Preclinical studies in various animal models have demonstrated that GLP-1 receptor agonists (GLP-1 RAs) can modulate lipid profiles, inhibit fat synthesis, and promote cholesterol metabolism. e-dmj.org Modifications to the native GLP-1 sequence, such as the substitution of Alanine (B10760859) at position 8 with Glycine (B1666218) ([Gly8]), are designed to confer resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), thereby extending the peptide's half-life and therapeutic action. acs.orgnih.gov The further incorporation of 2-aminoisobutyric acid (Aib) is also intended to enhance stability. nih.gov While detailed lipid-specific studies on this compound are not extensively detailed in public literature, research on very closely related analogues and the broader class of GLP-1 RAs in animal models provides a strong indication of its potential effects on lipid metabolism.
Research into a novel GLP-1 analogue with a similar modification at position 8, S 23521 ([a8-des R36] GLP-1-[7-37]-NH2), provides direct insight into the potential lipid-modulating effects. In a study using the Psammomys obesus model of diet-induced type 2 diabetes, administration of this analogue resulted in a marked improvement in the metabolic profile. nih.gov Specifically, treated animals exhibited decreased levels of plasma triglycerides and non-esterified fatty acids compared to the control group. nih.gov This suggests a direct or indirect role in regulating lipid mobilization and storage.
Broader investigations into GLP-1 action in animal models have corroborated these findings. Studies have shown that GLP-1 can reduce intestinal fat absorption and the production of chylomicrons. e-dmj.org Furthermore, GLP-1 analogues like exendin-4 (B13836491) have been found to lower serum VLDL cholesterol and low-density lipoprotein cholesterol (LDL-C) in animal models, an effect linked to the downregulation of hepatic sterol regulatory element-binding protein 2 (SREBP2). e-dmj.org Gene therapy approaches in animal models of type 2 diabetes using a GLP-1(7–37)Gly8 construct have also been shown to reduce hepatic fat accumulation associated with obesity. researchgate.net The collective evidence from these preclinical models points towards a beneficial impact of stabilized GLP-1 analogues on multiple aspects of lipid metabolism.
The table below summarizes the observed effects of a closely related GLP-1 analogue on key lipid parameters in an animal model of diet-induced diabetes.
Table 1: Effects of a [Gly8] GLP-1 Analogue on Plasma Lipids in Psammomys obesus
| Lipid Parameter | Observed Effect in Treated Group | Reference |
|---|---|---|
| Plasma Triglycerides | Decreased | nih.gov |
The following table contextualizes these findings within the broader class of GLP-1 receptor agonists, showing consistent effects on lipid profiles observed across various preclinical and clinical studies.
Table 2: General Effects of GLP-1 Receptor Agonists on Lipid Profiles
| Lipid Parameter | General Effect | Reference |
|---|---|---|
| Total Cholesterol (TC) | Reduction | mdpi.comnih.gov |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Reduction | mdpi.comnih.gov |
| Triglycerides (TG) | Reduction | mdpi.comnih.gov |
Metabolic Stability and Pharmacokinetic Optimization Strategies for Gly8, Aib22 Glp 1 7 37 Nh2
Resistance to Dipeptidyl Peptidase-IV (DPP-IV) Mediated Degradation
The primary enzyme responsible for the rapid inactivation of native GLP-1 is dipeptidyl peptidase-IV (DPP-IV). wikipedia.orgnih.gov DPP-IV cleaves the peptide bond between the alanine (B10760859) at position 8 (Ala8) and the glutamic acid at position 9 (Glu9). nih.gov This cleavage results in the formation of GLP-1(9-36)-NH2, a metabolite with significantly reduced affinity for the GLP-1 receptor and negligible biological activity. nih.govacs.org
A key strategy to prevent this degradation is the substitution of the Ala8 residue. In the analog [Gly8, Aib22]GLP-1(7-37)-NH2, alanine at position 8 is replaced with glycine (B1666218) (Gly). This single amino acid substitution confers significant resistance to DPP-IV-mediated degradation. nih.govresearchgate.net The introduction of glycine at this position circumvents the enzymatic cleavage by DPP-IV, leading to a substantially longer plasma half-life compared to the native peptide. nih.govacs.org Studies on [Gly8]-GLP-1 analogs have demonstrated their enhanced stability in plasma and their ability to exert prolonged biological effects. researchgate.net For instance, while native GLP-1 is degraded within minutes, [Gly8]-GLP-1 analogs can remain intact for several hours. acs.org
| Analog | Modification | DPP-IV Resistance | Receptor Affinity (IC50) |
|---|---|---|---|
| Native GLP-1(7-36)-NH2 | None | Low (t1/2 = 28 min in porcine plasma) researchgate.net | 0.78 nmol/l researchgate.net |
| [Gly8]GLP-1(7-36)-NH2 | Ala8 -> Gly | Increased (t1/2 = 159 min in porcine plasma) researchgate.net | 2.8 nmol/l researchgate.net |
| [Aib8]GLP-1(7-36)-NH2 | Ala8 -> Aib | Undetectable degradation after 6 h researchgate.net | 0.45 nmol/l researchgate.net |
Strategies for Prolonged Systemic Circulation Time
Beyond preventing DPP-IV degradation, several strategies have been developed to extend the systemic circulation time of this compound and its derivatives by reducing renal clearance and preventing degradation by other enzymes.
Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely used technique to increase the hydrodynamic size of peptides and proteins, thereby reducing their rate of renal filtration. google.com This modification has been successfully applied to derivatives of this compound. acs.orgresearchgate.net
In one study, a PEGylated derivative, [Gly8, Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, was synthesized. acs.orgresearchgate.net This compound demonstrated retained picomolar functional potency and high receptor binding affinity. acs.orgresearchgate.net Importantly, this PEGylated peptide exhibited a sustained in vivo efficacy, demonstrating a prolonged effect on blood glucose reduction and decreased body weight for several days in nonhuman primates. acs.orgresearchgate.net The covalent attachment of the PEG moiety significantly increases the molecule's size, sterically hinders enzymatic degradation, and prolongs its circulation half-life. nih.gov
Another effective strategy to prolong the half-life of GLP-1 analogs is the conjugation of fatty acids. nih.govresearchgate.net This modification facilitates the reversible binding of the peptide to serum albumin, a long-lived plasma protein. researchgate.net This binding creates a circulating reservoir of the drug, protecting it from both enzymatic degradation and rapid renal clearance. researchgate.net
While specific studies on the direct fatty acid conjugation of this compound are not detailed in the provided context, the principle has been extensively applied to other GLP-1 analogs with Gly8 substitutions. nih.govresearchgate.net For instance, derivatives of Cys-Gly8-GLP-1 have been conjugated with various fatty acid chains. nih.gov These conjugates have shown preserved receptor activation and prolonged glucose-lowering effects in vivo. nih.gov The length and nature of the fatty acid chain can be optimized to balance receptor potency and albumin binding affinity. acs.org
Fusing the GLP-1 analog to a large carrier protein, such as the Fc region of immunoglobulin G (IgG), is another powerful strategy to extend its circulatory half-life. uq.edu.au The large size of the resulting fusion protein significantly reduces renal clearance. uq.edu.au Furthermore, the Fc region can engage with the neonatal Fc receptor (FcRn), a mechanism that protects IgG from catabolism and recycles it back into circulation, further prolonging its lifespan. uq.edu.au
GLP-1 fusion proteins have been developed that demonstrate a significantly extended pharmacokinetic profile. plos.org For example, a GLP-1/hIgG-Fc fusion protein showed a much longer half-life compared to the native peptide. plos.org While specific data on the fusion of this compound to an IgG Fc region is not available in the provided results, this approach is a well-established method for half-life extension of therapeutic peptides. uq.edu.au
For instance, conjugation to other proteins like albumin itself or to large, inert polymers can achieve a similar effect of prolonged circulation. researchgate.net The site of conjugation on the GLP-1 molecule is critical to maintain biological activity. Studies have shown that positions 22 and 37 are generally more tolerant to the attachment of bulky substituents with only a moderate impact on receptor interaction. nih.govacs.org
Fusion Protein Approaches with High Molecular Weight Carriers (e.g., Immunoglobulin G Fc region)
Resistance to Neutral Endopeptidase 24.11 (NEP 24.11) Degradation
In addition to DPP-IV, neutral endopeptidase 24.11 (NEP 24.11), also known as neprilysin, is another key enzyme involved in the degradation of GLP-1. nih.gove-apem.org NEP 24.11 is a metallopeptidase that cleaves GLP-1 at multiple sites, contributing significantly to its inactivation in vivo, potentially accounting for up to 50% of its degradation. wikipedia.orgnih.govnih.gov
Structural modifications that confer resistance to NEP 24.11 can further enhance the stability of GLP-1 analogs. While the specific resistance of this compound to NEP 24.11 is not explicitly detailed, research on other GLP-1 analogs has shown that certain structural constraints, such as the introduction of lactam bridges to create bicyclic and tricyclic structures, can provide exceptional stability against NEP 24.11. nih.govacs.org These conformationally constrained analogs have demonstrated half-lives of over 96 hours when incubated with recombinant NEP 24.11. nih.govacs.org The substitution with Aib at position 22 in this compound may also contribute to increased resistance against endopeptidases like NEP 24.11 by promoting a more stable helical structure. researchgate.net
| Strategy | Mechanism of Action | Example/Effect on GLP-1 Analogs |
|---|---|---|
| PEG Conjugation | Increases hydrodynamic size, reduces renal clearance, and sterically hinders enzymatic access. google.comnih.gov | [Gly8, Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2 showed sustained efficacy for several days in nonhuman primates. acs.orgresearchgate.net |
| Fatty Acid Conjugation | Promotes reversible binding to serum albumin, creating a circulating drug reservoir and reducing clearance. researchgate.net | Derivatives of Cys-Gly8-GLP-1 showed prolonged glucose-lowering effects in vivo. nih.gov |
| IgG Fc Fusion | Dramatically increases molecular weight to prevent renal filtration and utilizes FcRn-mediated recycling for a longer half-life. uq.edu.au | GLP-1/hIgG-Fc fusion proteins exhibit significantly extended pharmacokinetic profiles. plos.org |
| Conformational Constraints | Stabilizes the peptide structure against proteolytic degradation by enzymes like NEP 24.11. nih.govacs.org | Bicyclic and tricyclic GLP-1 analogs showed half-lives >96 hours with recombinant NEP 24.11. nih.govacs.org |
Comparative Analysis with Native Glp 1 and Other Glp 1 Receptor Agonists
Comparative Receptor Binding Affinity and Functional Potency Profiles
The efficacy of a GLP-1 analogue is determined by its ability to bind to and activate the GLP-1 receptor (GLP-1R). The substitutions at positions 8 and 22 in [Gly8, aib22]GLP-1(7-37)-NH2 are designed to enhance stability while preserving high-affinity binding and potent receptor activation.
Studies on analogues with these individual modifications show that the substitution of alanine (B10760859) at position 8 with glycine (B1666218) ([Gly8]) results in only a slight (approximately 3-fold) decrease in binding affinity while maintaining agonist activity comparable to native GLP-1. nih.gov Similarly, replacing glycine at position 22 with the non-natural amino acid α-aminoisobutyric acid (Aib) is well-tolerated, resulting in comparable binding affinity and potency to native GLP-1. nih.govacs.org When combined and further modified, such as through PEGylation, derivatives like [Gly8,Aib22]GLP-1(7-37)-Cys((PEG))-Ala-NH2 retain picomolar functional potency and strong receptor binding properties. acs.orgnih.govresearchgate.net
In contrast, other modifications can have varying effects. For instance, while [Aib8]-GLP-1(7-36)-NH2 shows comparable or even slightly better receptor binding than native GLP-1, some studies have reported that a [Gly8] substitution in GLP-1(7-37) can lead to a more significant decline in affinity and potency. nih.govdovepress.com Modern long-acting agonists like semaglutide (B3030467), which incorporates an Aib8 substitution along with other modifications, demonstrate very high potency and affinity. clinicasande.com.uy
| Compound | Receptor Binding Affinity (IC50, nM) | Functional Potency (EC50, pM) | Reference |
|---|---|---|---|
| Native GLP-1(7-36)NH2 / (7-37) | 0.78 - 1.5 | 80 - 16,200 | nih.govnih.govclinicasande.com.uy |
| [Gly8]-GLP-1(7-36)NH2 | 2.8 | Data not available | nih.gov |
| [Aib8]-GLP-1(7-36)NH2 | 0.45 | Data not available | nih.gov |
| Semaglutide ([Aib8, Arg34]GLP-1 derivative) | 0.38 | Data not available | clinicasande.com.uy |
| [Aib8, Arg34]GLP-1(7-37) | Data not available | 6.2 | clinicasande.com.uy |
Differential Metabolic Stability Characteristics (DPP-IV, NEP 24.11)
A critical limitation of native GLP-1 is its rapid inactivation by DPP-IV, which cleaves the peptide at the Ala8-Glu9 bond. nih.gov The substitution of Alanine at position 8 is a primary strategy to confer resistance to this enzyme.
The [Gly8] substitution in the target analogue effectively circumvents DPP-IV degradation. nih.govacs.org In vitro studies with porcine plasma demonstrated that the half-life (t1/2) of a [Gly8] analogue was 159 minutes, a significant increase compared to the 28-minute half-life of native GLP-1(7-36)amide. nih.gov Analogues with an Aib substitution at position 8 show even greater stability, being almost completely resistant to DPP-IV degradation. nih.govnih.gov
| Compound | Half-life (t1/2) in Porcine Plasma (in vitro) | Primary Enzyme Resistance | Reference |
|---|---|---|---|
| GLP-1(7-36)NH2 | 28 minutes | Low | nih.gov |
| [Gly8]-GLP-1(7-36)NH2 | 159 minutes | DPP-IV | nih.gov |
| [Aib8]-GLP-1(7-36)NH2 | >6 hours (undetectable degradation) | DPP-IV | nih.gov |
Structural Distinctions and Their Pharmacological Implications
The pharmacological profile of this compound is a direct result of its two key structural modifications compared to native GLP-1.
Glycine at Position 8 (Gly8): Native GLP-1 has an alanine residue at position 8, which is the recognition and cleavage site for the DPP-IV enzyme. nih.gov Replacing this with glycine, an amino acid with only a hydrogen atom as its side chain, sterically hinders the enzyme's ability to bind and cleave the peptide. This single substitution is a cornerstone of creating metabolically stable GLP-1 analogues, directly leading to a longer circulating half-life and prolonged biological action. nih.govacs.org
α-Aminoisobutyric Acid at Position 22 (Aib22): Native GLP-1 contains a glycine at position 22. Due to its flexibility, this residue can disrupt the peptide's α-helical structure, creating a less-defined region or a "kink." nih.govacs.org Aib is a non-natural, helix-promoting amino acid. Its inclusion at position 22 enforces a more stable and continuous α-helical conformation in the central region of the peptide. nih.gov This stabilized helical structure is believed to be important for optimal interaction with the GLP-1 receptor, thus helping to maintain high potency despite the modification at position 8. acs.orguq.edu.au
The combination of these two substitutions represents a rational drug design approach: the Gly8 modification provides enzymatic resistance, while the Aib22 modification compensates for potential conformational instability, ensuring the peptide maintains a structure conducive to potent receptor activation.
Distinguishing Pharmacokinetic Characteristics in Relevant Animal Models
The enhanced metabolic stability of GLP-1 analogues translates directly to improved pharmacokinetic profiles in animal models. The Gly8 substitution is a major determinant of this prolonged action.
In studies using diabetic mice, a single injection of a [Gly8]-GLP-1 analogue was sufficient to normalize fasting hyperglycemia for several hours. nih.govacs.org In stark contrast, the effect of a tenfold higher dose of native GLP-1 disappeared within minutes. nih.govacs.org Further studies in anaesthetized pigs confirmed these findings, showing that the N-terminal half-life of infused [Gly8] analogues was approximately 3.3-3.9 minutes, a significant extension compared to the 0.9-minute half-life of native GLP-1(7-36)amide. nih.gov
While specific pharmacokinetic data for the standalone this compound is limited in the public literature, a PEGylated version, [Gly8,Aib22]GLP-1(7-37)-Cys((PEG))-Ala-NH2, was shown to have sustained in vivo efficacy for several days in nonhuman primates. nih.gov This demonstrates that the stable core provided by the Gly8 and Aib22 substitutions serves as an excellent foundation for further modifications like PEGylation, which dramatically extend the half-life and reduce the required dosing frequency. For comparison, modern once-weekly agonists like semaglutide achieve a plasma half-life of over 46 hours in mini-pigs following intravenous administration. clinicasande.com.uy
Future Research Directions and Translational Perspectives for Gly8, Aib22 Glp 1 7 37 Nh2 Analog Development
Development of Multi-Agonist Peptides Incorporating the [Gly8, Aib22]GLP-1(7-37)-NH2 Scaffold (e.g., GLP-1/GIP Dual Agonists)
The development of unimolecular peptides that can simultaneously activate multiple distinct G-protein-coupled receptors represents a promising frontier in metabolic disease therapy. frontiersin.org The rationale is to harness the synergistic effects of different signaling pathways to achieve superior therapeutic outcomes compared to mono-agonists. frontiersin.orgpnas.org The stable backbone of analogs like this compound is an attractive starting point for designing such multi-agonist peptides.
Dual agonists targeting both the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors have shown significant promise. nih.gov Both GLP-1 and GIP are incretin (B1656795) hormones that play crucial roles in glucose homeostasis and metabolic regulation. frontiersin.org While GLP-1 robustly stimulates insulin (B600854) secretion, suppresses glucagon (B607659), and reduces appetite, GIP also contributes to insulin secretion and may have complementary effects on fat metabolism and energy expenditure. frontiersin.orgfrontiersin.org
The design of GLP-1/GIP dual agonists often involves strategic amino acid substitutions in a GLP-1 analog backbone to confer affinity and activity at the GIP receptor. dovepress.com For example, tirzepatide, the first approved dual GLP-1/GIP receptor agonist, is a linear peptide based on the GIP sequence but incorporating modifications that provide balanced activity at both receptors. frontiersin.orgnih.gov Future research could involve incorporating the stabilizing Gly8 and Aib22 substitutions into novel peptide sequences designed to engage both GLP-1 and GIP receptors, potentially creating highly potent and long-acting dual incretin mimetics. dovepress.com Preclinical studies have shown that such unimolecular dual agonists can lead to greater improvements in metabolic control and weight reduction than GLP-1 mono-agonists. frontiersin.orgnih.gov
| Agonist Type | Target Receptors | Therapeutic Rationale | Key Examples |
| Mono-agonist | GLP-1R | Enhances glucose-dependent insulin secretion, suppresses glucagon, promotes satiety. mdpi.com | Liraglutide, Semaglutide (B3030467) |
| Dual-agonist | GLP-1R / GIPR | Combines incretin effects for potentially synergistic improvement in glycemic control and weight loss. frontiersin.orgnih.gov | Tirzepatide |
| Triple-agonist | GLP-1R / GIPR / GlucagonR | Integrates actions on insulin secretion, appetite, and energy expenditure for enhanced metabolic benefits. pnas.org | Retatrutide (investigational) |
Application in Molecular Imaging of Pancreatic Beta-Cells
Non-invasive quantification of pancreatic beta-cell mass (BCM) is a critical goal for understanding diabetes progression and evaluating the efficacy of regenerative therapies. acs.orgnih.gov Since the GLP-1 receptor (GLP-1R) is highly expressed on pancreatic beta-cells, radiolabeled GLP-1 analogs are being extensively investigated as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govnih.govresearchgate.net
The development of stable GLP-1 analogs is crucial for this application, as the imaging agent must remain intact long enough to accumulate specifically at the target receptor in the pancreas. nih.gov Analogs like this compound, with their inherent resistance to DPP-IV degradation, are promising candidates for developing such imaging probes. acs.orgnih.gov
The process involves conjugating the peptide to a chelator molecule (like DOTA or NOTA) which can then be used to bind a radioisotope (such as ⁶⁸Ga or ⁶⁴Cu). snmjournals.org Studies using exendin-4 (B13836491), a natural GLP-1R agonist, have demonstrated the feasibility of this approach. Radiolabeled exendin-4 derivatives have been shown to specifically bind to islet cells in animal models, and this binding is significantly reduced in diabetic animals with lower BCM. nih.govresearchgate.net
Future research will likely focus on optimizing GLP-1 analogs, potentially based on the this compound scaffold, for imaging purposes. This includes further modifications to enhance target-to-background signal ratios and improve pharmacokinetic properties for clearer visualization of the pancreas. acs.orgresearchgate.net
Advancements in Drug Delivery Systems for Peptide Analogs
Despite enhanced enzymatic stability, peptide analogs like this compound are still administered via injection due to poor oral bioavailability and a relatively short plasma half-life compared to small molecules. Overcoming these limitations through advanced drug delivery systems is a major area of research. pjmhsonline.comresearchgate.net
Key strategies include:
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the hydrodynamic size of peptides. pjmhsonline.com This modification reduces renal clearance and shields the peptide from proteolytic enzymes, thereby extending its circulation half-life. pjmhsonline.com A PEGylated version of a related analog, [Gly8,Aib22]GLP-1(7-37)-Cys(PEG)-Ala-NH2, has been shown to retain potent receptor binding and exhibit sustained in vivo efficacy in nonhuman primates. acs.org
Biodegradable Microspheres: Encapsulating the peptide within biodegradable polymer microspheres, such as those made from poly(lactic-co-glycolic acid) (PLGA), allows for a slow, sustained release of the drug over weeks or even months from a single injection. nih.gov This technology has been successfully applied to create a long-acting release formulation of exenatide. nih.gov
Nanoparticle Carriers: Various nanocarriers, including liposomes and polymeric nanoparticles, are being explored to encapsulate peptides. mdpi.comacs.org These systems can protect the peptide from degradation, improve its solubility, and potentially facilitate targeted delivery. acs.orgnih.gov
Oral Delivery Technologies: Significant efforts are underway to develop oral formulations for peptides. These approaches often involve co-formulation with absorption enhancers or encapsulation in protective carriers that can withstand the harsh environment of the gastrointestinal tract and promote absorption across the intestinal epithelium. pjmhsonline.com
These advanced delivery systems aim to improve patient convenience and compliance by reducing dosing frequency and providing more stable drug exposure.
Exploring Novel Therapeutic Applications Beyond Glucose Homeostasis in Preclinical Settings (e.g., neuroprotection, bone health in animal models)
The widespread expression of GLP-1 receptors in tissues beyond the pancreas, including the brain and bone, has prompted investigation into novel therapeutic applications for GLP-1 analogs. e-dmj.orgnih.gov
Neuroprotection
A growing body of preclinical evidence suggests that GLP-1 receptor agonists have significant neuroprotective effects. nih.gov GLP-1 receptors are found in key brain regions like the hippocampus and cortex, and GLP-1 can cross the blood-brain barrier. mdpi.com In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, GLP-1 analogs have been shown to:
Reduce neuroinflammation and oxidative stress. mdpi.com
Mitigate the formation of amyloid-β plaques and neurofibrillary tangles. mdpi.com
Support synaptic plasticity and improve cognitive function in learning and memory tasks. mdpi.com
Protect neurons from apoptosis and excitotoxicity. mdpi.complos.org
These findings have led to clinical trials investigating the potential of GLP-1 analogs as disease-modifying therapies for these devastating neurological disorders. nih.gov
Bone Health
The "fat-bone axis" is a concept that links adipogenesis and osteogenesis, which are regulated by common signaling pathways. Preclinical studies indicate that GLP-1 may play a role in bone metabolism. nih.gov GLP-1 receptors are expressed on bone mesenchymal precursor cells. In vitro and in vivo studies in animal models suggest that GLP-1 receptor agonists might:
Promote the differentiation of precursor cells into bone-forming osteoblasts while inhibiting their differentiation into fat-storing adipocytes.
Increase the expression of osteoprotegerin (OPG), a key factor that inhibits bone resorption by osteoclasts.
Indirectly influence bone metabolism by stimulating the release of calcitonin from thyroid C-cells, which also express GLP-1 receptors. nih.gov
While some clinical data has not yet shown a significant effect on fracture risk, these preclinical findings suggest a potential role for highly stable GLP-1 analogs in promoting bone health, particularly in populations with metabolic disorders that negatively impact the skeleton. nih.gov Further research is needed to fully elucidate these effects in humans.
Q & A
Q. What structural modifications distinguish [Gly8, aib22]GLP-1(7-37)-NH2 from native GLP-1(7-36)NH2, and how do these alterations impact enzymatic degradation?
Methodological Answer: The substitution of alanine (Ala) with glycine (Gly) at position 8 and the incorporation of α-aminoisobutyric acid (Aib) at position 22 are key modifications. These changes aim to reduce susceptibility to dipeptidyl peptidase-4 (DPP-4) cleavage, which targets the N-terminal Ala² residue in native GLP-1(7-36)NH2, leading to rapid degradation (t½ ~2 min) .
Q. How can researchers accurately quantify active this compound in biological matrices?
Methodological Answer: Employ HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kits validated for active GLP-1 forms (7-36/7-37). Ensure assays do not cross-react with inactive metabolites (e.g., GLP-1(9-36)NH2) by verifying specificity via spike-and-recovery experiments .
- Data Interpretation Tip: Normalize measurements to total protein content and report concentrations as mean ± SEM with at least three technical replicates.
Advanced Research Questions
Q. What experimental designs are optimal for assessing the prolonged signaling kinetics of this compound compared to native GLP-1?
Methodological Answer: Use live-cell cAMP biosensors (e.g., BRET-based systems) in GLP-1 receptor (GLP-1R)-expressing HEK293 cells. Compare time-course responses (0–24 hours) to determine signaling duration. Include β-arrestin recruitment assays to evaluate biased agonism, as Aib modifications may decouple cAMP production from receptor internalization .
Q. How do conflicting reports on the metabolic stability of this compound in vivo arise, and how can these contradictions be resolved?
Methodological Answer: Discrepancies may stem from differences in:
- Species-specific DPP-4 activity : Rodent vs. human plasma.
- Administration routes : Subcutaneous vs. intravenous delivery alters bioavailability.
- Analytical sensitivity : Use LC-MS/MS for absolute quantification over immunoassays.
- Resolution Strategy : Perform cross-species pharmacokinetic (PK) studies with standardized protocols. For example, compare AUC (Area Under the Curve) in C57BL/6 mice and non-human primates under identical dosing regimens .
Q. What molecular dynamics (MD) approaches are suitable for predicting the conformational stability of this compound when bound to GLP-1R?
Methodological Answer: Perform all-atom MD simulations (100–200 ns) using force fields (e.g., AMBER or CHARMM) to analyze:
- Helical propensity : Aib22 enhances α-helix stability in the C-terminal region.
- Receptor interactions : Hydrogen bonding between Gly8 and residues in the extracellular domain of GLP-1R.
- Validation : Compare simulation data with NMR or cryo-EM structures of GLP-1R-bound peptides .
Key Methodological Recommendations
- Reproducibility : Document synthesis protocols (e.g., solid-phase peptide synthesis) and characterization data (HPLC purity >95%, MALDI-TOF MS) in supplementary materials .
- Ethical Compliance : Adhere to Good Laboratory Practice (GLP) for preclinical studies, including test article characterization and stability testing .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) for significant findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
